molecular formula C30H40O4 B1245214 rhabdastrellic acid A

rhabdastrellic acid A

Cat. No.: B1245214
M. Wt: 464.6 g/mol
InChI Key: IIPLLKSCMYHUOP-HYCGKRAFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rhabdastrellic acid A is a natural product found in Rhabdastrella globostellata with data available.

Scientific Research Applications

1. Anticancer Properties:

  • Rhabdastrellic acid-A, an isomalabaricane triterpenoid from the sponge Rhabdastrella globostellata, has demonstrated potential in inhibiting the proliferation of various cancer cells. A study showed its effectiveness in inducing apoptosis in human leukemia HL-60 cells, potentially through the regulation of apoptosis-related genes such as p73 and JunD (Guo et al., 2007).
  • Another study highlighted its role in inducing autophagy-associated cell death in human cancer cells, such as Hep3B and A549, by blocking the Akt pathway, suggesting its potential as an anticancer agent (Li et al., 2010).
  • Rhabdastrellic acid-A's inhibition of the PI3K/Akt pathway and induction of caspase-3 dependent-apoptosis in HL-60 human leukemia cells have also been reported, further supporting its anticancer potential (Guo et al., 2008).

2. Chemical Synthesis and Structure-Activity Relationship:

  • The complex structure of rhabdastrellic acid A has made it a target for total synthesis studies. A study achieved the first total synthesis of this compound, offering insights into its structural complexity and potential for synthesizing related marine triterpenoids (Boyko et al., 2019).
  • Further synthetic studies have been conducted to understand the structure-activity relationships of isomalabaricane triterpenoids like this compound, aiding in the exploration of their potential therapeutic applications (Boyko et al., 2021).

3. Cytotoxicity and Cell Proliferation Inhibition:

  • Various studies have reported on the cytotoxicity of this compound against different cancer cell lines, emphasizing its potential as a cytotoxic agent in cancer treatment. Its effectiveness in inducing apoptosis and inhibiting cell proliferation in cancer cells has been a key focus (Li et al., 2010).

Properties

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10Z)-10-[(3aS,9aR,9bS)-3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C30H40O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-24H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23?,24-,29-,30-/m0/s1

InChI Key

IIPLLKSCMYHUOP-HYCGKRAFSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CCC3[C@@]2(CCC(=O)C3(C)C)C)C)\C)/C=C/C=C(\C)/C(=O)O

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(=O)C3(C)C)C)C)C)C=CC=C(C)C(=O)O

Synonyms

rhabdastrellic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rhabdastrellic acid A
Reactant of Route 2
rhabdastrellic acid A
Reactant of Route 3
rhabdastrellic acid A
Reactant of Route 4
rhabdastrellic acid A
Reactant of Route 5
rhabdastrellic acid A
Reactant of Route 6
rhabdastrellic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.